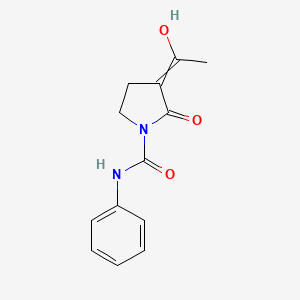
S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate: is an organic compound that belongs to the class of sulfonyl carbamothioates It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methoxy group and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
化学反应分析
Types of Reactions: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, resulting in the cleavage of the sulfonyl carbamothioate bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in solvents like ether or ethanol.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can be used to hydrolyze the compound.
Major Products Formed:
Substitution Reactions: Products may include substituted benzene derivatives with different functional groups replacing the sulfonyl group.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the original compound, such as sulfonic acids or thiols.
Hydrolysis: Products may include 4-methoxybenzenesulfonic acid and ethylamine.
科学研究应用
Chemistry: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate is used as a reagent in organic synthesis for the introduction of sulfonyl and carbamothioate groups into target molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of sulfonyl and carbamothioate groups on biological systems. It may be used in the development of new drugs or as a tool to investigate enzyme inhibition and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new therapeutic agents. It may be used as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate involves the interaction of its sulfonyl and carbamothioate groups with molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The carbamothioate group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with specific receptors or ion channels, modulating their activity and affecting cellular signaling pathways.
相似化合物的比较
S-Methyl (4-methoxybenzene-1-sulfonyl)carbamothioate: Similar structure but with a methyl group instead of an ethyl group.
S-Propyl (4-methoxybenzene-1-sulfonyl)carbamothioate: Similar structure but with a propyl group instead of an ethyl group.
S-Ethyl (4-chlorobenzene-1-sulfonyl)carbamothioate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate is unique due to the presence of both the methoxy and ethyl groups, which can influence its reactivity and interactions with molecular targets. The combination of these functional groups may result in distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
63637-92-3 |
|---|---|
分子式 |
C10H13NO4S2 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
S-ethyl N-(4-methoxyphenyl)sulfonylcarbamothioate |
InChI |
InChI=1S/C10H13NO4S2/c1-3-16-10(12)11-17(13,14)9-6-4-8(15-2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |
InChI 键 |
RRHVWRJWYBMELN-UHFFFAOYSA-N |
规范 SMILES |
CCSC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)

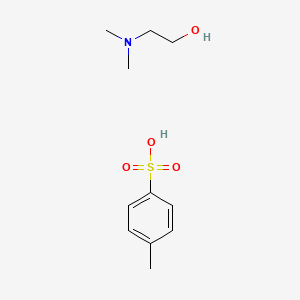
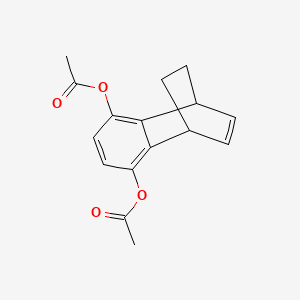
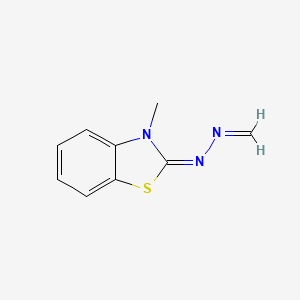
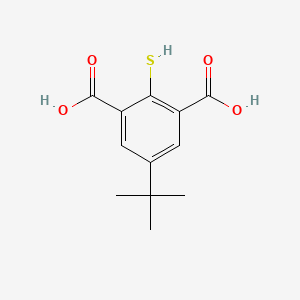
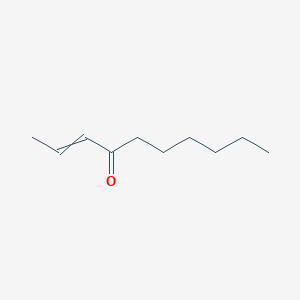
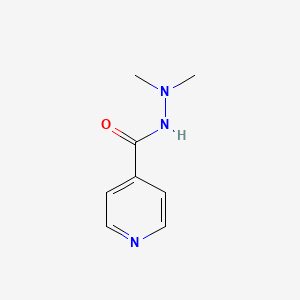
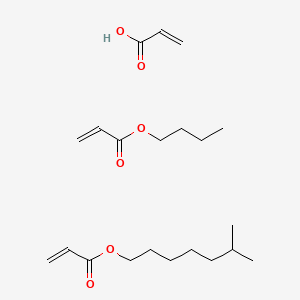

![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
